

# GSK4027 BROMOscan panel selectivity $\geq 70$ fold

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Compound Focus: **GSK 4027**

Cat. No.: S529459

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## Biochemical and Cellular Potency Data

The table below summarizes the key experimental data for GSK4027, demonstrating its potency and selectivity.

Assay Type	Target	Result / Value	Key Findings
Biochemical Binding (BROMOscan)	PCAF/GCN5 (KAT2B/KAT2A)	Ki = <b>1.4 nM</b> for both [1]	High potency at the primary target
	BRD4 (BD1)	pIC <sub>50</sub> < 4.3 (IC <sub>50</sub> > 5 $\mu$ M) [2]	>18,000-fold selectivity over BET family [1] [3]
	Closest Off-Targets (BRPF3, BRD1, FALZ, BRPF1)	Ki = 100 nM, 110 nM, 130 nM, 140 nM [1]	<b><math>\geq 70</math>-fold selectivity</b> window over other bromodomains [1]
Biochemical Binding (TR-FRET)	PCAF	IC <sub>50</sub> = <b>40 nM</b> (pIC <sub>50</sub> 7.4) [1] [4]	Confirms potent binding in an orthogonal assay format
Cellular Target Engagement (NanoBRET)	Full-length PCAF in HEK293 cells	IC <sub>50</sub> = <b>60 nM</b> [1] [5]	Demonstrates cell permeability and strong target engagement with minimal potency drop-off

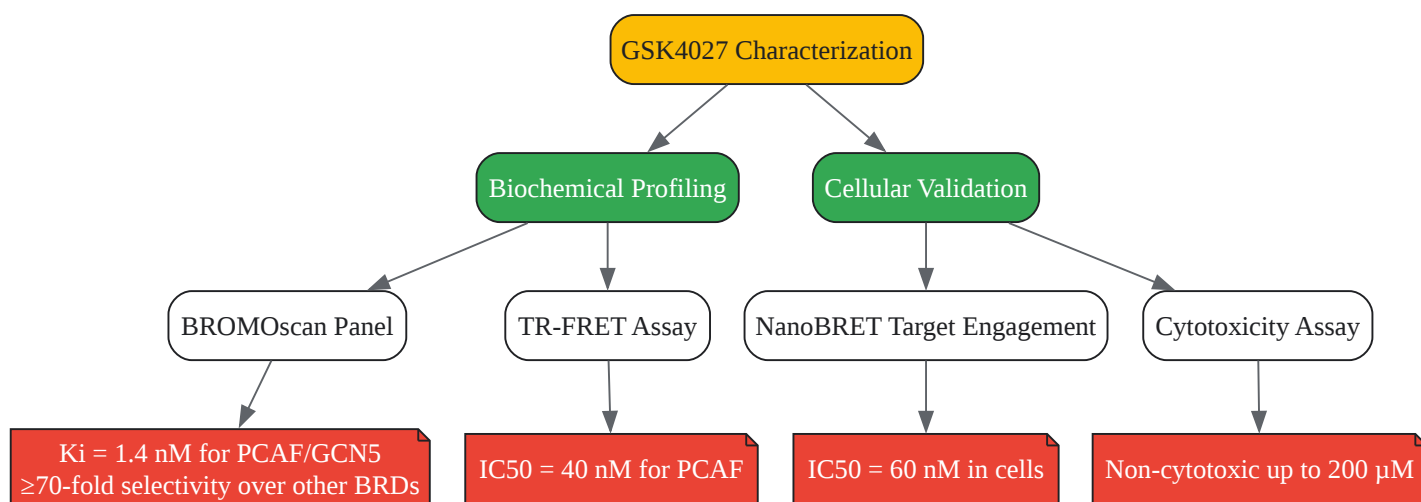
Assay Type	Target	Result / Value	Key Findings
Cellular Health Assay	General Cytotoxicity	No cytotoxicity observed up to 200 $\mu\text{M}$ [1]	Supports its use as a clean tool compound in cellular models

## Detailed Experimental Protocols

The high-quality data for GSK4027 were generated using standardized and well-recognized experimental methods in the field.

- **BROMOscan Selectivity Profiling:** This high-throughput assay quantitatively measures the binding affinity ( $K_d$  or  $K_i$ ) of a compound across a panel of dozens of bromodomains [6] [7]. For GSK4027, the assay was conducted at DiscoverX against 35 bromodomains, providing a comprehensive selectivity profile and the definitive data for the  **$\geq 70$ -fold selectivity** over other non-BET bromodomains [1] [5] [2].
- **Cellular NanoBRET Assay:** This method directly measures target engagement in a live-cell context. It involved engineering HEK293 cells to express a NanoLuc-tagged full-length PCAF protein and a HaloTagged histone H3.3 protein. When the GSK4027 probe displaces the PCAF bromodomain from the histone, it causes a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal, allowing for accurate calculation of cellular  $IC_{50}$  values [1] [4].

The workflow below illustrates how these key experiments were used to characterize GSK4027.



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## Key Advantages as a Chemical Probe

Based on the compiled data, GSK4027 stands out as a high-quality chemical probe for several reasons:

- **Orthogonal Chemotype:** GSK4027 was developed on a different structural scaffold (a pyridazinone) compared to the earlier PCAF/GCN5 probe, L-Moses. Using probes with distinct chemical structures helps confirm that observed biological effects are due to on-target inhibition and not off-target artifacts [5].
- **Paired Negative Control: The (S,S)-enantiomer, GSK4028,** is available as a negative control. GSK4028 is chemically nearly identical but pharmacologically inactive at the PCAF/GCN5 bromodomain, providing a critical tool for validating the specificity of any phenotypes observed with GSK4027 [1] [5] [3].
- **Excellent Drug-like Properties:** The probe exhibits high solubility and artificial membrane permeability (500 nm/s), which contributes to its strong cellular activity with minimal potency drop-off from biochemical to cellular assays [1] [2].

## Important Considerations for Use

- Distinguishing PCAF vs. GCN5 Effects: **A recognized limitation of GSK4027 is that it is difficult to distinguish between biological effects on PCAF (KAT2B) and GCN5 (KAT2A)**, as the probe inhibits both bromodomains with equal potency [5]. Researchers needing to separate their functions would require genetic approaches.
- Critical Off-Targets to Note: **While highly selective, researchers should be aware of its closest off-targets, particularly BRPF3 (Ki = 100 nM)**, when interpreting results at higher compound concentrations [1].

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